N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a benzamide core, a cyano group, and a methoxybenzo[d]thiazol moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as oxidoreductase .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position . This involves free radical reactions where a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that similar compounds have been synthesized and their structures characterized by 1h nmr, ms, and elemental analyses .
Result of Action
Similar compounds have shown antihyperalgesic effects in mice with neuropathic pain .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the methoxy group at the 5-position.
The next step involves the introduction of the benzyl and cyano groups. This can be achieved through a series of nucleophilic substitution reactions, where the benzothiazole intermediate is reacted with benzyl chloride and a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of specialized equipment and processes to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyano groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring
Reduction: Amino derivatives of the benzothiazole ring
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific molecular targets has led to research into its potential as a therapeutic agent for various diseases.
Industry: It can be used as a precursor in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared to other benzothiazole derivatives, such as:
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide: Known for its neuraminidase inhibitory activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Studied for its antitumor activity.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Investigated for its antihyperalgesic effects and potential in cancer treatment.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-28-19-11-12-21-20(13-19)25-23(29-21)26(15-17-5-3-2-4-6-17)22(27)18-9-7-16(14-24)8-10-18/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSFCVQKVZRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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